N-benzyl-N-methyl-2-phenoxyethanamine
Description
N-Benzyl-N-methyl-2-phenoxyethanamine is a tertiary amine characterized by a benzyl group, a methyl group attached to the nitrogen atom, and a phenoxyethyl chain. This compound belongs to a class of psychoactive substances (PS) or pharmaceutical intermediates with structural similarities to amphetamine derivatives.
Properties
CAS No. |
58929-71-8 |
|---|---|
Molecular Formula |
C16H19NO |
Molecular Weight |
241.33 g/mol |
IUPAC Name |
N-benzyl-N-methyl-2-phenoxyethanamine |
InChI |
InChI=1S/C16H19NO/c1-17(14-15-8-4-2-5-9-15)12-13-18-16-10-6-3-7-11-16/h2-11H,12-14H2,1H3 |
InChI Key |
PDZWHGWSMGQZTD-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCOC1=CC=CC=C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N-methyl-2-phenoxyethanamine typically involves the reaction of benzyl chloride with N-methyl-2-phenoxyethanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: N-benzyl-N-methyl-2-phenoxyethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: The benzyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
N-benzyl-N-methyl-2-phenoxyethanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of N-benzyl-N-methyl-2-phenoxyethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound is known to bind to serotonin receptors, particularly the 5-HT2A receptor, where it acts as a partial agonist. This interaction leads to the modulation of neurotransmitter release and subsequent physiological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of N-benzyl-N-methyl-2-phenoxyethanamine differ primarily in substituents on the phenyl ring, nitrogen alkylation, or functional groups. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
Notes:
- Substituent Effects: Phenoxy vs. N-Alkylation: Methylation at the nitrogen (vs. hydrogen in simpler amines like N-methylphenethylamine) increases lipophilicity, possibly enhancing blood-brain barrier penetration . Nitro/Chloro Groups: Nitro () or chloro () substituents introduce strong electron-withdrawing effects, altering reactivity and metabolic stability compared to the target compound’s phenoxy group .
- Pharmacological Implications: Compounds like N-methyl-2-(1,3-diphenyl)propylamine () demonstrate that benzyl and methyl groups on nitrogen are associated with stimulant or hallucinogenic effects, suggesting similar risks for the target compound . The quaternary ammonium structure in ’s compound likely eliminates CNS activity due to poor membrane permeability, contrasting with the tertiary amine target compound .
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